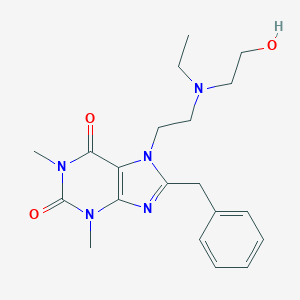
Bamifylline
描述
科学研究应用
班米菲林有几种科学研究应用,包括:
化学: 用作模型化合物,以研究黄嘌呤衍生物在各种化学反应中的行为。
生物学: 研究其对细胞过程和受体相互作用的影响。
作用机制
班米菲林通过作为选择性腺苷 A1 受体拮抗剂发挥作用 。这意味着它会结合并阻断腺苷 A1 受体,阻止腺苷发挥其作用。 腺苷通常会导致支气管收缩和炎症,因此通过阻断这些受体,班米菲林有助于缓解支气管痉挛并改善哮喘患者的气流 .
生化分析
Biochemical Properties
Bamifylline, as an adenosine A1 receptor antagonist, interacts with adenosine receptors in the body . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The interaction between this compound and these receptors is antagonistic, meaning that this compound binds to these receptors but does not activate them, thereby blocking the actions of adenosine .
Cellular Effects
This compound’s primary cellular effect is its ability to block the action of adenosine on its receptor . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of bronchial asthma, this compound can help relax bronchial smooth muscle cells, inhibit bronchoconstriction, and reduce inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the adenosine A1 receptor . By binding to this receptor, this compound prevents adenosine from exerting its effects, which include bronchoconstriction and inflammatory responses . This mechanism of action is crucial for this compound’s therapeutic use in conditions like bronchial asthma .
Metabolic Pathways
As a xanthine derivative, it is likely that this compound undergoes metabolism in the liver, similar to other xanthine drugs .
Subcellular Localization
Given its mechanism of action as an adenosine receptor antagonist, it is likely that this compound localizes to the cell membrane where adenosine receptors are predominantly found .
准备方法
合成路线和反应条件
班米菲林盐酸盐的合成涉及在无水碳酸钠 (Na2CO3) 存在下,在二恶烷或二甲苯等非极性有机溶剂中,使 8-苄基茶碱 (8-苄基-1,3-二甲基-7H-嘌呤-2,6-二酮) 与 2-(乙基氨基)乙醇和 1,2-二氯乙烷反应 。 然后用有机溶剂和水萃取反应混合物,然后加入盐酸以获得结晶的班米菲林盐酸盐 .
工业生产方法
班米菲林盐酸盐的工业生产遵循类似的合成路线,但在短反应时间内针对高产率和高纯度进行了优化。 这涉及最大程度地减少反应步骤并使用特定的反应条件,以确保该过程适合大规模生产 .
化学反应分析
反应类型
班米菲林会发生各种化学反应,包括:
氧化: 班米菲林可以在特定条件下被氧化以形成不同的氧化产物。
还原: 还原反应可以改变班米菲林中存在的官能团。
取代: 班米菲林可以进行取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 等还原剂。
取代: 在取代反应中使用各种试剂,包括卤素和烷基化剂。
主要产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可以产生脱氧化合物。
相似化合物的比较
类似化合物
茶碱: 另一种用于治疗呼吸系统疾病的黄嘌呤衍生物。
咖啡因: 一种众所周知的兴奋剂,也属于黄嘌呤类,具有类似的药理作用。
独特性
班米菲林在其对腺苷 A1 受体的选择性拮抗作用方面是独一无二的,这使其与其他黄嘌呤衍生物(如茶碱和咖啡因)区别开来,后者具有更广泛的受体活性 。这种选择性使班米菲林在针对支气管痉挛方面特别有效,而不会像其他黄嘌呤那样引起许多副作用。
属性
IUPAC Name |
8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2/h5-9,26H,4,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUYEFBRTFASAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20684-06-4 (mono-hydrochloride), 3736-86-5 (unspecified HCl) | |
| Record name | Bamifylline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022642 | |
| Record name | Bamifylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2016-63-9 | |
| Record name | Bamifylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bamifylline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamifylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bamifylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAMIFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTY15D026H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bamifylline, like other methylxanthines such as theophylline and caffeine, acts as a competitive inhibitor of cyclic nucleotide phosphodiesterase V (PDE V). []
A: While this compound inhibits PDE V, it does so less potently than other xanthines. [] Its bronchodilatory effects are likely linked to a complex interplay of mechanisms, including potential anti-inflammatory actions, phosphoinositide 3-kinase inhibition, adenosine receptor antagonism, and modulation of histone deacetylases. []
A: Unlike theophylline and enprofylline, which show cardiostimulant effects, this compound lacks such properties and may even reduce heart rate and contractility in some models. [] This suggests a distinct mechanism influencing calcium movement across cardiac membranes. []
ANone: The molecular formula of this compound is C16H17N5O2, and its molecular weight is 311.34 g/mol.
ANone: The provided research papers primarily focus on this compound's pharmacological properties and analytical methods for its detection and quantification. Information regarding material compatibility and stability under various conditions is not extensively covered.
ANone: this compound is primarily known for its pharmacological activity as a bronchodilator. The provided research papers do not indicate any inherent catalytic properties associated with this compound.
A: Yes, computational approaches like E-pharmacophore modeling and molecular docking have been used to assess this compound's potential as a SARS-CoV-2 main protease inhibitor. [, ] These studies suggest a strong binding affinity to the enzyme active site. [, ]
ANone: The research papers provided do not delve into specific SAR studies exploring the impact of structural modifications on this compound's activity, potency, or selectivity.
A: While specific stability data is limited in the provided research, this compound is formulated into oral tablets and suppositories for clinical use. [, ] Research highlights challenges in achieving consistent bioavailability due to variable absorption. []
ANone: The provided research papers primarily focus on this compound's pharmacological properties, analytical techniques, and a few case reports. Information regarding specific SHE regulations and compliance is not discussed.
A: this compound is rapidly and extensively metabolized, primarily in the liver and kidneys, into various metabolites, including AC-119, which also exhibits pharmacological activity. [, , , ] It is excreted through urine and bile. [] Oral administration leads to variable bioavailability and significant interindividual variability in plasma levels. []
A: No evidence of this compound accumulation in the blood has been found after repeated doses as high as 900 mg administered every eight hours. []
A: The half-life of this compound in plasma ranges from 1.5 to 2 hours, considerably shorter than theophylline's half-life, which exceeds four hours. []
A: Clinical studies indicate this compound improves lung function, reduces symptoms like cough and dyspnea, and enhances exercise capacity in patients with chronic obstructive pulmonary disease (COPD). [, , ] It shows protective and curative effects against bronchospasm induced by allergens, comparable to theophylline. []
A: Case reports suggest this compound can improve symptoms and lung function in individuals with severe asthma who experience difficulties with oral theophylline treatment. [, ]
ANone: The research provided does not delve into specific resistance mechanisms related to this compound.
A: While generally considered safe, this compound may cause adverse effects such as gastric intolerance and skin reactions. [, , ] A fatal case of this compound intoxication has been reported. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


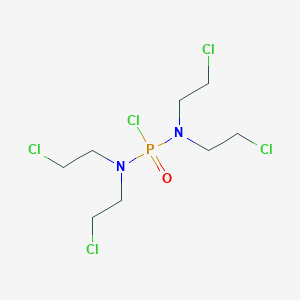
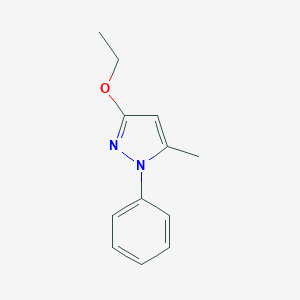

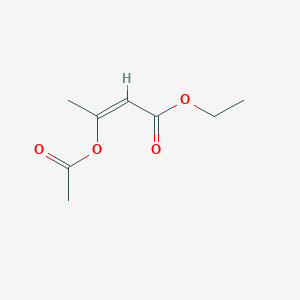
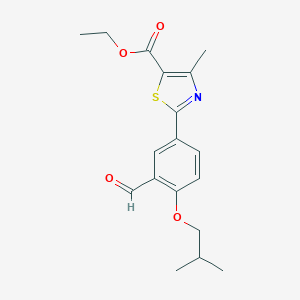
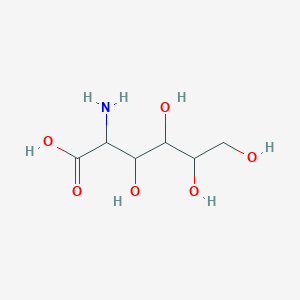
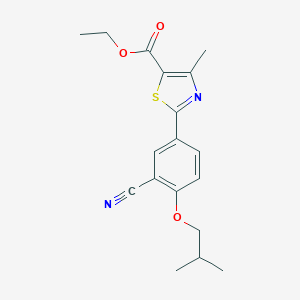
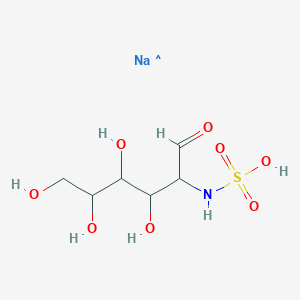
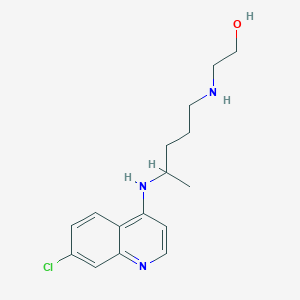
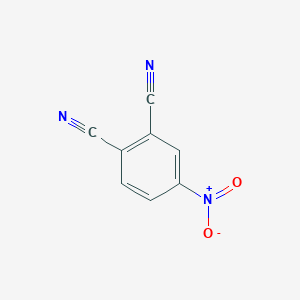
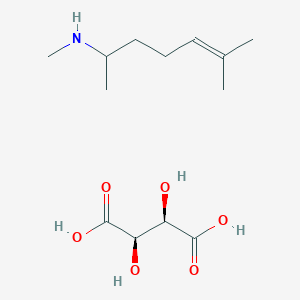
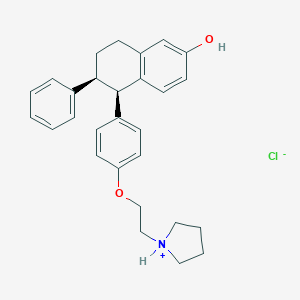
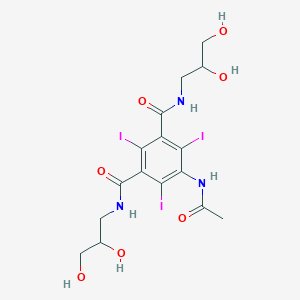
![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid](/img/structure/B195382.png)
